molecular formula C11H8F6OS B14048712 1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14048712
M. Wt: 302.24 g/mol
InChI Key: VPBGMGGXEUSASV-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H9F3OS. It is characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propanone moiety.

Properties

Molecular Formula

C11H8F6OS

Molecular Weight

302.24 g/mol

IUPAC Name

1-[4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6OS/c1-2-8(18)7-4-3-6(10(12,13)14)5-9(7)19-11(15,16)17/h3-5H,2H2,1H3

InChI Key

VPBGMGGXEUSASV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethylthio groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual trifluoromethyl and trifluoromethylthio substitutions, which impart distinct electronic and steric effects, making it a valuable compound for various scientific and industrial applications .

Biological Activity

1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one, also known by its CAS number 1806659-66-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl and trifluoromethylthio groups contribute to its chemical reactivity and biological interactions.

  • Molecular Formula : C11H8F6OS
  • Molecular Weight : 302.24 g/mol
  • Structure : The compound features a phenyl ring substituted with trifluoromethyl and trifluoromethylthio groups, which are known to enhance lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl and thioether functionalities often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Trifluoromethylthio compounds have been investigated for their potential as antimicrobial agents. Studies show that the presence of these groups can enhance the efficacy against various bacterial strains.
  • Antioxidant Properties : Compounds similar to this compound have demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular growth and proliferation.

Antimicrobial Studies

A study conducted on related trifluoromethyl compounds revealed their effectiveness against a range of pathogens. For instance, derivatives with similar structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive bacteria .

Antioxidant Activity

The antioxidant capacity of related compounds was evaluated using DPPH radical scavenging assays. Results indicated that certain derivatives showed IC50 values comparable to established antioxidants, suggesting potential therapeutic applications in oxidative stress-related conditions .

Enzyme Inhibition

Research has shown that compounds with trifluoromethyl groups can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis. This inhibition was confirmed through both in vitro enzymatic assays and cell-based studies, indicating a potential pathway for the development of immunosuppressive therapies .

Case Studies

StudyCompoundBiological ActivityResults
Umesha et al. (2009)Trifluoromethyl derivativesDHODH inhibitionMore active than known inhibitors
Khanage et al. (2013)Pyrazole derivativesAntimicrobialEffective against multiple bacterial strains
Gajanan et al. (2013)Triazole derivativesAnalgesicDemonstrated significant pain relief in models

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